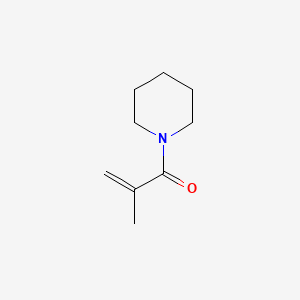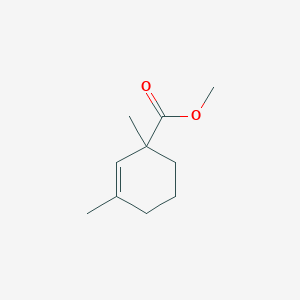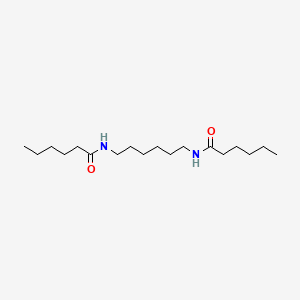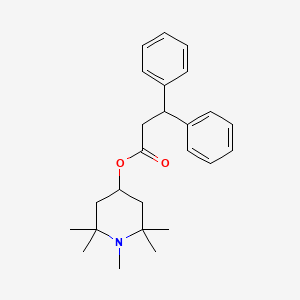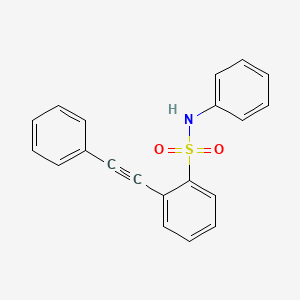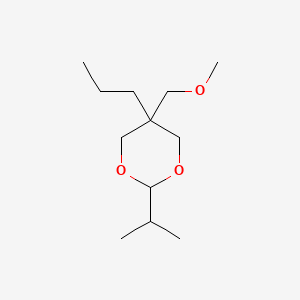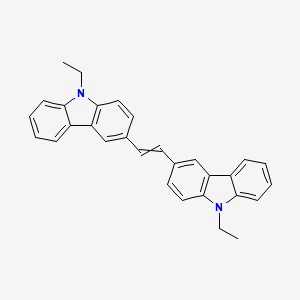
3,3'-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a vinyl linkage between two carbazole units, enhancing its conjugation and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) typically involves the reaction of 9-ethylcarbazole with a suitable vinylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck coupling reaction, where 9-ethylcarbazole is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the reactive sites of the carbazole units.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential anticancer, antibacterial, and antioxidant activities.
Industrial Applications: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
作用機序
The mechanism of action of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is primarily based on its ability to participate in electron transfer processes. The vinyl linkage between the carbazole units facilitates intramolecular charge transfer, enhancing its electronic properties . This compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding .
類似化合物との比較
Similar Compounds
3,3’-(Ethene-1,2-diyl)bis(9H-carbazole): Lacks the ethyl substituent, resulting in different electronic properties.
3,3’-(Ethene-1,2-diyl)bis(9-methyl-9H-carbazole): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
3,3’-(Ethene-1,2-diyl)bis(9-phenyl-9H-carbazole): Features a phenyl group, leading to altered photophysical properties.
Uniqueness
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is unique due to its specific electronic and photophysical properties, which are influenced by the ethyl substituent and the vinyl linkage. These characteristics make it particularly suitable for applications in organic electronics and photonics .
特性
CAS番号 |
15332-17-9 |
|---|---|
分子式 |
C30H26N2 |
分子量 |
414.5 g/mol |
IUPAC名 |
9-ethyl-3-[2-(9-ethylcarbazol-3-yl)ethenyl]carbazole |
InChI |
InChI=1S/C30H26N2/c1-3-31-27-11-7-5-9-23(27)25-19-21(15-17-29(25)31)13-14-22-16-18-30-26(20-22)24-10-6-8-12-28(24)32(30)4-2/h5-20H,3-4H2,1-2H3 |
InChIキー |
FHKOSYPSIZGMPI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
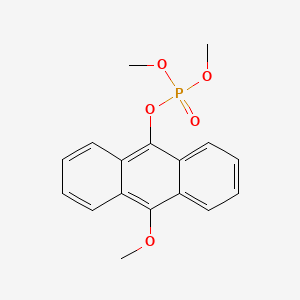

![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
